![molecular formula C14H12N2O B152619 5-(benzyloxy)-1H-indazole CAS No. 78299-75-9](/img/structure/B152619.png)
5-(benzyloxy)-1H-indazole
Overview
Description
5-(benzyloxy)-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds containing a benzene ring fused to an azole. The specific structure of this compound includes a benzyloxy substituent at the 5-position of the indazole ring.
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. For instance, 1-substituted-1H-indazoles can be synthesized via 1,3-dipolar cycloaddition of nitrile imines to benzyne, as described in one study . Another approach involves the use of Morita–Baylis–Hillman adducts to synthesize 1H-benzo[g]indazole derivatives through a sequence of reactions including propargyl–allenyl isomerization and 6π-electrocyclization . Although these methods do not directly describe the synthesis of this compound, they provide insight into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of nitrogen atoms within the azole ring, which can significantly influence the electronic properties of the molecule. Computational studies, such as those involving FT-IR, NMR, and computational chemistry software, can provide detailed insights into the optimized molecular structure and vibrational frequencies of related compounds .
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions. For example, they can undergo esterification under Mitsunobu conditions, which is highly selective for primary benzylic alcohols . Additionally, indazole nuclei can be functionalized to form different heterocyclic ring systems, such as 1,2,4-triazoles, pyrazoles, and triazine moieties, which can exhibit significant biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be influenced by their molecular structure. For instance, oxadisilole-fused indazoles have been characterized for their photophysical, redox, and thermal properties, with some showing potential as deep-blue emitters for OLED applications . The antimicrobial properties of benzoxazole derivatives, which are structurally related to indazoles, have also been reported, indicating a broad spectrum of activity against various bacteria .
Relevant Case Studies
Several studies have evaluated the biological activities of indazole derivatives. For example, 1H-benzo[f]indazole-4,9-dione derivatives have shown significant antiproliferative activity against cancer cell lines, suggesting their potential as anticancer agents . Another study reported the synthesis of novel indazole analogues for biological screening, highlighting the versatility of indazole derivatives in drug development .
Scientific Research Applications
Synthesis and Chemical Characteristics The synthesis of indazole derivatives, including compounds like 5-(benzyloxy)-1H-indazole, has been an area of considerable interest due to their diverse applications in medicinal chemistry. For instance, a new synthesis route of 4-(benzyloxy)-1H-indazole was reported, demonstrating the utility of this compound in various synthetic pathways. The synthesis involved a five-step reaction including hydrogenation, acetylation, nucleophilic substitution, diazotization, and aminolysis, yielding a total yield of 76.3%. Such methodologies highlight the importance of indazole derivatives in the realm of synthetic chemistry (Tang Yan-feng, 2012).
Pharmacological Importance and Synthetic Challenges Indazole derivatives are key players in medicinal research, with a special focus on their molecular pharmacology. The versatility of indazoles is evident from their presence in several FDA-approved drugs used to treat various conditions, from cancers to chronic inflammation. However, the synthesis of indazole derivatives often encounters challenges like low yield, emphasizing the need for improved synthetic methodologies (Suvadeep Mal et al., 2022).
Biological Activities and Therapeutic Potential Research into indazole derivatives has revealed their significant potential as therapeutic agents. For instance, some derivatives were found to exhibit considerable antiproliferative activity, suggesting their promise in developing new anticancer agents. The compounds were evaluated against various cell lines, and many exhibited significant activity, demonstrating the therapeutic potential of indazole derivatives in oncology (A. Molinari et al., 2015).
Antimicrobial Applications Indazole derivatives have also been evaluated for their antimicrobial properties. Compounds such as 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles were tested against a variety of microorganisms, showing broad-spectrum activity. This indicates the potential of indazole derivatives in addressing microbial resistance and developing new antimicrobial agents (T. Ertan-Bolelli et al., 2016).
Future Directions
Mechanism of Action
Target of Action
5-Benzyloxy-1H-indazole, also known as 5-(benzyloxy)-1H-indazole, is a compound that has been studied for its potential biological activities . . Indazole derivatives, in general, have been found to exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
Indazole derivatives have been reported to interact with various targets, leading to changes in cellular processes . For example, some indazole derivatives have been found to inhibit monoamine oxidase, a key enzyme involved in the metabolism of neurotransmitters .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 22426 .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Action Environment
It is known that the compound should be stored in a sealed container in a dry environment at room temperature .
properties
IUPAC Name |
5-phenylmethoxy-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-6-7-14-12(8-13)9-15-16-14/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFXNBBPBLSPDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510154 | |
Record name | 5-(Benzyloxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78299-75-9 | |
Record name | 5-(Benzyloxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(benzyloxy)-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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